(R,S)-Anabasine-2,4,5,6-d4

Beschreibung

BenchChem offers high-quality (R,S)-Anabasine-2,4,5,6-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-Anabasine-2,4,5,6-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

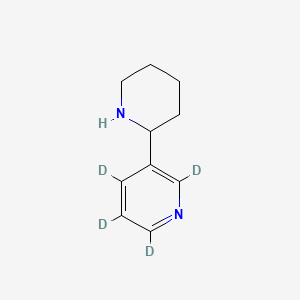

2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/i3D,4D,6D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-AJEVBKBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661789 |

Source

|

| Record name | 3-(Piperidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-08-7 |

Source

|

| Record name | 3-(Piperidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R,S)-Anabasine-2,4,5,6-d4: Structure, Molecular Weight, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R,S)-Anabasine-2,4,5,6-d4, a deuterated isotopologue of the nicotinic acetylcholine receptor agonist, anabasine. This document will delve into its chemical structure, molecular weight, and the scientific rationale and methodologies for its characterization, offering valuable insights for its application in research and development.

Introduction to Anabasine and the Significance of Deuteration

Anabasine is a pyridine alkaloid naturally found in plants of the Nicotiana genus, particularly Nicotiana glauca (tree tobacco), and is a structural isomer of nicotine.[1] It acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs), exhibiting complex pharmacological effects.[2][3] Due to its presence in tobacco products, anabasine serves as a biomarker for tobacco exposure.[1]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), is a powerful technique in drug discovery and metabolic research.[4][5] This isotopic substitution, known as deuteration, can significantly alter a compound's metabolic profile by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes, leading to a longer half-life and potentially improved pharmacokinetic properties.[4] (R,S)-Anabasine-2,4,5,6-d4 is a valuable tool for such investigations, serving as an internal standard in quantitative bioanalytical assays and for studying the metabolism of anabasine.[6][7]

Chemical Structure and Properties

(R,S)-Anabasine is a racemic mixture containing both the (R) and (S) enantiomers. Its chemical structure consists of a pyridine ring linked to a piperidine ring at the 2-position.[8] In (R,S)-Anabasine-2,4,5,6-d4, four hydrogen atoms on the pyridine ring have been replaced by deuterium atoms.

Visualizing the Structures

The structural difference between the parent compound and its deuterated analog is illustrated below.

Caption: Chemical structures of (R,S)-Anabasine and its deuterated form.

Molecular Formula and Weight

The incorporation of four deuterium atoms results in a predictable increase in the molecular weight of the compound. This mass shift is fundamental to its application as an internal standard in mass spectrometry-based analytical methods.[6]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| (R,S)-Anabasine | C₁₀H₁₄N₂[8] | 162.23[8][9][10] |

| (R,S)-Anabasine-2,4,5,6-d4 | C₁₀H₁₀D₄N₂[11] | 166.26[12][13] |

Analytical Characterization of (R,S)-Anabasine-2,4,5,6-d4

The confirmation of the structure and isotopic purity of (R,S)-Anabasine-2,4,5,6-d4 is paramount for its reliable use in research. A multi-technique approach is essential for comprehensive characterization.[14][15]

Workflow for Analytical Characterization

Caption: A typical workflow for the synthesis and analytical validation of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise location of deuterium incorporation.[4]

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of (R,S)-Anabasine-2,4,5,6-d4, the signals corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring will be absent or significantly diminished compared to the spectrum of the non-deuterated standard.[16][17] This provides direct evidence of deuterium substitution at these specific sites.

-

²H NMR (Deuterium NMR): A ²H NMR experiment would show signals at the chemical shifts corresponding to the deuterated positions, offering unambiguous confirmation of the deuterium labeling.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and assess the level of deuterium incorporation.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for the quantitative analysis of anabasine and its metabolites in biological matrices.[6][7][18] For (R,S)-Anabasine-2,4,5,6-d4, the mass spectrometer would detect a molecular ion peak at an m/z value that is 4 units higher than that of the unlabeled anabasine. This mass shift is utilized when the deuterated compound is used as an internal standard, allowing for accurate quantification of the analyte.[19][20]

Experimental Protocol: A Representative LC-MS/MS Method for Anabasine Quantification

-

Sample Preparation:

-

To a 100 µL urine sample, add 10 µL of a working solution of (R,S)-Anabasine-2,4,5,6-d4 (internal standard).

-

Perform a protein precipitation step by adding 200 µL of acetonitrile.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Chromatographic Separation:

-

Utilize a C18 reverse-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific mass transitions (MRM - Multiple Reaction Monitoring) for anabasine and the deuterated internal standard. For example:

-

Anabasine: m/z 163.2 → 132.2

-

Anabasine-d4: m/z 167.2 → 134.2

-

-

Applications in Research and Development

The primary application of (R,S)-Anabasine-2,4,5,6-d4 is as an internal standard for the accurate quantification of anabasine in various biological samples using mass spectrometry.[6][7] Its use is critical in:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of anabasine.

-

Metabolic Profiling: To investigate the metabolic pathways of anabasine.

-

Biomarker Analysis: For the precise measurement of anabasine as a biomarker of tobacco exposure.

-

Toxicology Studies: In assessing the toxicological profile of anabasine.

Conclusion

(R,S)-Anabasine-2,4,5,6-d4 is an indispensable tool for researchers in pharmacology, toxicology, and drug metabolism. Its well-defined chemical structure and distinct molecular weight, a result of deuterium labeling, enable highly accurate and sensitive quantification of anabasine. A thorough analytical characterization using a combination of NMR and mass spectrometry is crucial to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing the integrity of the experimental data it helps to generate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2181, (+-)-Anabasine. Retrieved from [Link]

-

Wikipedia. Anabaseine. Retrieved from [Link]

-

National Institute of Standards and Technology. Anabasine in NIST Chemistry WebBook. Retrieved from [Link]

-

Grokipedia. Anabasine. Retrieved from [Link]

-

Cambridge Bioscience. Anabasine. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 205586, Anabasine. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004350). Retrieved from [Link]

-

YouTube. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

ResearchGate. ¹H NMR spectra of ANA (50 μM) (A) without and with (B) 0.6, (C) 1.2,... Retrieved from [Link]

-

PubMed. Complete Assignments 1H and 13C NMR Spectral Data of Four Anabaseine Derivatives. Retrieved from [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

FooDB. Showing Compound Anabasine (FDB023366). Retrieved from [Link]

-

PubMed. Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]

-

Oxford Academic. Simultaneous and Sensitive Measurement of Anabasine, Nicotine, and Nicotine Metabolites in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

MDPI. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Retrieved from [Link]

-

National Institutes of Health. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Retrieved from [Link]

-

PubMed. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. Retrieved from [Link]

-

深圳德博瑞生物官网. D3823-(R,S)-Anabasine-2,4,5,6-d4-(R,S)-Anabasine-2,4,5,6-d4. Retrieved from [Link]

-

American Chemical Society. Anabaseine. Retrieved from [Link]

-

National Institutes of Health. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Anabasine - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuteration - ThalesNano [thalesnano.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anabasine [webbook.nist.gov]

- 10. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. (R,S)-Anabasine-2,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 13. (R,S)-ANABASINE-2,4,5,6-D4 | 1020719-08-7 [amp.chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004350) [hmdb.ca]

- 17. researchgate.net [researchgate.net]

- 18. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population [mdpi.com]

- 20. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Anabasine and Its Deuterated Analogues: A Technical Guide for Advanced Drug Research

Abstract: This technical guide provides an in-depth exploration of anabasine, a naturally occurring nicotinic acetylcholine receptor agonist, and its deuterated analogues. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific principles, synthesis, and multifaceted applications of these compounds. The guide delves into the strategic use of deuterium to modulate metabolic pathways via the kinetic isotope effect, detailing its profound implications for pharmacokinetic optimization. Included are validated experimental protocols for synthesis and bioanalysis, quantitative data summaries, and detailed diagrams to elucidate complex workflows and mechanisms, all grounded in authoritative scientific literature.

Part 1: Core Principles: Anabasine and the Strategic Use of Deuteration

Anabasine: A Bioactive Alkaloid

Anabasine is a pyridine and piperidine alkaloid predominantly found in the tree tobacco plant (Nicotiana glauca) and is a structural isomer of nicotine.[1] Its chemical structure consists of a pyridine ring linked to a piperidine ring at the 3-position.[2] Anabasine functions as a potent agonist at nicotinic acetylcholine receptors (nAChRs), exhibiting effects similar to nicotine but with distinct toxicological and pharmacological profiles.[1][3] Due to its presence in tobacco products, anabasine also serves as a specific biomarker for tobacco smoke exposure, helping to distinguish it from nicotine intake via replacement therapies.[1][4][5]

Deuteration and the Kinetic Isotope Effect (KIE)

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing an additional neutron that doubles its mass.[6] This increased mass is the foundation of the Kinetic Isotope Effect (KIE) , a quantum phenomenon that describes the change in the rate of a chemical reaction when an atom is replaced by one of its isotopes.[7][8]

The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it stronger and more stable.[7][] Consequently, more energy is required to break a C-D bond, causing reactions where C-H bond cleavage is the rate-determining step to proceed more slowly.[6][7] In drug development, this effect is strategically leveraged to enhance a drug's metabolic stability. By replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") with deuterium, the rate of metabolism by enzymes like the cytochrome P450 (CYP450) family can be significantly reduced.[7][10] This can lead to:

-

Improved pharmacokinetic profiles, including longer half-lives and more stable plasma concentrations.[7]

-

Reduced formation of potentially toxic metabolites.[]

-

Lower required dosages and less frequent administration.[7][]

Part 2: Synthesis and Characterization of Deuterated Anabasine

Synthetic Strategies

The synthesis of deuterated anabasine analogues requires the precise introduction of deuterium atoms at specific molecular positions. Enantioselective synthesis procedures have been developed to produce optically pure forms of anabasine, which are critical for detailed pharmacological studies.[11] One established approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives to form the core piperidine fragment.[12] For deuteration, this can be adapted by using deuterium-labeled reagents during the synthesis.

Detailed Experimental Protocol: Synthesis of Anabasine-d4

A common strategy for deuterating the piperidine ring involves catalytic reduction of a suitable precursor with a deuterium source.

Objective: To synthesize (±)-Anabasine-d4 with deuterium atoms at the 3', 4', 5', and 6' positions of the piperidine ring.

Materials:

-

3-acetylpyridine

-

Potassium cyanide

-

Deuterium oxide (D₂O)

-

Deuterated sodium borodeuteride (NaBD₄)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol-d4 (CD₃OD)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

-

Precursor Synthesis: Synthesize 1-(3-pyridyl)ethanone from 3-acetylpyridine.

-

Cyanation: React 1-(3-pyridyl)ethanone with potassium cyanide to form the corresponding cyanohydrin.

-

Reduction & Deuteration: Reduce the cyanohydrin using sodium borodeuteride in D₂O to yield a deuterated amino alcohol precursor.

-

Cyclization and Piperidine Ring Formation: The amino alcohol is then subjected to catalytic hydrogenation using deuterium gas and a Pd/C catalyst in a deuterated solvent like CD₃OD. This step both reduces the nitrile and cyclizes the molecule, incorporating deuterium into the piperidine ring.

-

Purification: The crude product is purified using silica gel column chromatography.

-

Characterization: The final product, Anabasine-d4, is characterized to confirm its structure and isotopic purity using:

-

Mass Spectrometry (MS): To verify the molecular weight increase corresponding to the four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated positions and ²H NMR to confirm the presence of deuterium at those same positions.

-

Analytical Characterization Data

Summarizing the expected mass differences is crucial for confirming successful synthesis and for setting up mass spectrometry-based assays.

Table 1: Mass Spectrometric Data for Anabasine and its Deuterated Analogue

| Compound | Molecular Formula | Exact Mass (m/z) |

| Anabasine | C₁₀H₁₄N₂ | 162.1157 |

| Anabasine-d4 | C₁₀H₁₀D₄N₂ | 166.1408 |

Part 3: Applications in Drug Research and Development

Gold Standard Internal Standards for Bioanalysis

Deuterated analogues are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry.[13] Their key advantage is that they are chemically identical to the analyte, ensuring they co-elute during chromatography and exhibit the same ionization behavior in the mass spectrometer's source.[14][15] This allows them to accurately correct for variability introduced during sample preparation, extraction, and instrument drift, which is essential for robust and reproducible quantification.[15][16]

Diagram 1: Bioanalytical Workflow Using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Protocol: Quantifying Anabasine in Urine via LC-MS/MS

This protocol describes a high-throughput method for the sensitive and specific detection of anabasine in urine samples.[17][18]

Objective: To accurately measure the concentration of anabasine in human urine.

Materials & Reagents:

-

Urine samples, Anabasine analytical standard, Anabasine-d4 internal standard.

-

Formic acid, Acetonitrile (HPLC grade), Water (HPLC grade).

-

96-well plates, centrifuge.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex.

-

To a 96-well plate, add 50 µL of urine sample.

-

Add 50 µL of internal standard solution (e.g., 1 ng of Anabasine-d4 in 0.5% formic acid).[17]

-

Add 150 µL of 0.5% formic acid to each well.[17]

-

For direct injection, centrifuge the plate to clarify the samples.[18] Alternatively, perform protein precipitation with acetonitrile for plasma samples.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for both anabasine and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

-

Anabasine transition: e.g., 163.1 > 130.1

-

Anabasine-d4 transition: e.g., 167.1 > 134.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the anabasine peak area to the anabasine-d4 peak area.

-

Construct a calibration curve by plotting the peak area ratios of known concentration standards against their concentrations.

-

Determine the anabasine concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Elucidating Metabolic Pathways

The metabolism of anabasine involves several pathways, including N-oxidation and the formation of nitrones.[19] By administering a deuterated anabasine analogue, researchers can trace the fate of the molecule in vivo. Metabolites retaining the deuterium tag can be definitively identified by mass spectrometry, helping to distinguish them from endogenous background and to pinpoint the exact sites of enzymatic modification.

Diagram 2: Impact of Deuteration on a Metabolic Pathway

Caption: The kinetic isotope effect slows the metabolic conversion of anabasine.

Part 4: Conclusion and Future Perspectives

The strategic application of deuterium in the study and development of anabasine exemplifies a sophisticated approach in modern pharmaceutical science. Deuterated anabasine analogues serve as indispensable tools, providing the precision required for robust bioanalytical quantification and offering a powerful method for dissecting complex metabolic pathways. Furthermore, the principles of the kinetic isotope effect, demonstrated here with anabasine, present a validated strategy for rationally designing drug candidates with superior pharmacokinetic properties. As analytical instrumentation becomes more sensitive and our understanding of drug metabolism deepens, the targeted use of deuteration will continue to be a cornerstone of innovation, accelerating the development of safer, more effective therapeutics.

References

-

The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.[Link][6][10]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.[Link][14]

-

The kinetic isotope effect in the search for deuterated drugs. researchgate.net.[Link][6]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments.[Link][16]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link][15]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.[Link][21]

-

(+-)-Anabasine | C10H14N2 | CID 2181 - PubChem. pubchem.ncbi.nlm.nih.gov.[Link][2]

-

Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. National Institutes of Health.[Link][17]

-

Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate.[Link][19]

-

Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry. PubMed.[Link][18]

-

Showing metabocard for Anabasine (HMDB0004350). Human Metabolome Database.[Link][23]

-

Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. ResearchGate.[Link][24]

-

Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. ResearchGate.[Link][4]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. National Institutes of Health.[Link][25]

-

(±)-anabasine 2-(3-pyridinyl)piperidine. The Good Scents Company.[Link][26]

-

A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. National Institutes of Health.[Link][12]

-

Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine. ResearchGate.[Link][27]

-

A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. National Institutes of Health.[Link][11]

-

Anabasine-based measurement of cigarette consumption using wastewater analysis. Wiley Online Library.[Link][28]

-

Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014. PubMed.[Link][5]

-

Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers.[Link][29]

Sources

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. isotope.com [isotope.com]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. texilajournal.com [texilajournal.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 17. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anabaseine - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]

- 24. researchgate.net [researchgate.net]

- 25. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]

- 27. researchgate.net [researchgate.net]

- 28. Anabasine-based measurement of cigarette consumption using wastewater analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the High-Throughput Quantification of Nicotine Metabolites in Human Urine Using Anabasine-d4 as an Internal Standard

Abstract

This application note details a validated, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key nicotine metabolites—cotinine (COT) and trans-3'-hydroxycotinine (3-OH-COT)—in human urine. The protocol employs a simple and efficient solid-phase extraction (SPE) for sample cleanup and utilizes anabasine-d4 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. This method is designed for researchers, clinical laboratories, and drug development professionals requiring reliable biomarker data for tobacco exposure assessment, smoking cessation studies, and pharmacokinetic analysis.[1][2][3] The validation of this method adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[4][5]

Introduction: The Rationale for Metabolite Quantification

Nicotine, the primary psychoactive alkaloid in tobacco, is rapidly metabolized in the body, mainly by the cytochrome P450 enzyme system (specifically CYP2A6).[2][6] Its primary metabolite, cotinine, and a subsequent major metabolite, trans-3'-hydroxycotinine, exhibit longer biological half-lives than the parent compound, making them more reliable biomarkers for assessing tobacco use and exposure to secondhand smoke.[3][7] The ratio of 3-OH-COT to COT is also a valuable indicator of the rate of nicotine metabolism, which can help in personalizing smoking cessation therapies.[2]

Accurate quantification of these metabolites requires a robust analytical method. LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for this application.[6][8][9] The central challenge in any quantitative bioanalysis is accounting for analyte loss during sample preparation and variations in instrument response. The incorporation of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analytes of interest is the most effective strategy to mitigate these variables.

Why Anabasine-d4 as an Internal Standard?

Anabasine is a minor tobacco alkaloid structurally similar to nicotine and its metabolites.[1] The deuterated form, anabasine-d4, is an ideal internal standard for this assay due to several key properties:

-

Structural Analogy: It behaves similarly to the target analytes during extraction and ionization.

-

Co-elution: Chromatographic conditions can be optimized for near co-elution with target metabolites, ensuring that it experiences similar matrix effects.

-

Mass Differentiation: The deuterium labels provide a distinct mass-to-charge ratio (m/z) that is easily resolved from the target analytes by the mass spectrometer, preventing signal interference.[10]

-

Exogenous Origin: Anabasine is not an endogenous compound in humans, ensuring that the signal detected is solely from the added standard.

This application note provides a complete, field-tested protocol that leverages these principles for reliable and reproducible results.

Experimental Workflow & Protocol

Overall Experimental Design

The workflow is designed for efficiency and accuracy, moving from sample collection to final data analysis.

Caption: High-level workflow from sample preparation to final quantification.

Materials and Reagents

-

Analytes & Standard: Cotinine, trans-3'-hydroxycotinine, and Anabasine-d4 (certified reference materials).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade), Ammonium hydroxide.

-

SPE Cartridges: Mixed-mode strong cation exchange, 30 mg / 1 mL.

-

Biological Matrix: Drug-free human urine for calibration standards and quality controls (QCs).

Detailed Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

- Prepare individual 1 mg/mL stock solutions of COT, 3-OH-COT, and Anabasine-d4 in methanol.

- Create a combined working standard solution of COT and 3-OH-COT by serial dilution in 50:50 methanol:water.

- Prepare the working Internal Standard solution (Anabasine-d4) at 250 ng/mL in 50:50 methanol:water.

2. Calibration Standards and Quality Controls (QCs):

- Prepare calibration standards by spiking drug-free urine with the combined working standard solution to achieve final concentrations across the desired range (e.g., 2 ng/mL to 1,000 ng/mL).

- Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation: Solid-Phase Extraction (SPE):

- Aliquot 250 µL of urine sample, calibrator, or QC into a 2 mL microcentrifuge tube.

- Add 50 µL of the 250 ng/mL Anabasine-d4 internal standard solution to each tube and vortex.

- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of Type I water.

- Load the entire sample mixture onto the conditioned SPE cartridge.

- Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

- Dry the cartridge under vacuum or positive pressure for 2 minutes.

- Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

- Reconstitute the dried extract in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

4. LC-MS/MS Instrumental Analysis:

- LC System: Standard HPLC or UHPLC system.

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.

- Gradient:

- 0.0-0.5 min: 5% B

- 0.5-3.0 min: 5% to 60% B

- 3.0-3.1 min: 60% to 95% B

- 3.1-4.0 min: Hold at 95% B

- 4.0-4.1 min: 95% to 5% B

- 4.1-5.0 min: Hold at 5% B (re-equilibration)

- Injection Volume: 5 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cotinine (COT) | 177.1 | 98.0 |

| trans-3'-hydroxycotinine | 193.1 | 80.0 |

| Anabasine-d4 (IS) | 167.2 | 134.1 |

Results and Method Validation

The method was validated for linearity, accuracy, precision, and sensitivity according to the FDA's Bioanalytical Method Validation guidance.[4][11][12]

Linearity and Sensitivity

The method demonstrated excellent linearity over the tested concentration range for both analytes. A weighted (1/x²) linear regression was used for the calibration curves.

Caption: Relationship between calibrators and unknown sample quantification.

Quantitative Performance Summary

The following table summarizes the key validation parameters, demonstrating the robustness and reliability of the assay.

| Parameter | Cotinine (COT) | trans-3'-hydroxycotinine (3-OH-COT) | Acceptance Criteria (FDA)[4] |

| Linear Range (ng/mL) | 2.0 - 1,000 | 2.0 - 1,000 | - |

| Correlation Coefficient (R²) | > 0.998 | > 0.997 | ≥ 0.99 |

| LLOQ (ng/mL) | 2.0 | 2.0 | S/N > 5, Accuracy/Precision ±20% |

| Accuracy (% Bias) | -4.5% to +5.2% | -6.1% to +7.3% | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 6.8% | ≤ 8.1% | ≤ 15% (≤ 20% at LLOQ) |

Best Practices and Troubleshooting

-

Matrix Effects: While the use of a SIL-IS like Anabasine-d4 significantly mitigates matrix effects, it is crucial to evaluate them during method development. Post-column infusion experiments can identify regions of ion suppression or enhancement. If significant effects persist, further optimization of the SPE wash steps or chromatographic gradient may be necessary.

-

Metabolite Stability: Nicotine metabolites are generally stable. However, it is good practice to process urine samples promptly or store them at -20°C or below to prevent any potential degradation. Perform freeze-thaw stability tests as part of the validation.

-

Carryover: High-concentration samples can lead to carryover in subsequent injections. Ensure the LC gradient includes a robust, high-organic wash step and inject a blank sample after the highest calibrator to confirm carryover is negligible (<20% of the LLOQ).

-

Chromatographic Resolution: Anabasine and nicotine are structural isomers with the same nominal mass. Although the deuterated IS for anabasine has a different mass, proper chromatographic separation is essential to avoid any potential isobaric interference from endogenous compounds in the matrix.[13][14]

Conclusion

This application note presents a reliable and high-throughput LC-MS/MS method for quantifying cotinine and trans-3'-hydroxycotinine in urine. The strategic use of solid-phase extraction for sample cleanup and anabasine-d4 as an internal standard ensures the method meets the rigorous standards for accuracy and precision required in clinical and research settings. The described protocol is a complete solution that can be readily implemented for large-scale studies of tobacco exposure and nicotine metabolism.

References

-

Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine. Journal of Chromatography B: Biomedical Applications. Available at: [Link]

-

Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. Available at: [Link]

-

A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. National Institutes of Health. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]

-

Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]

-

Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. Springer Nature Experiments. Available at: [Link]

-

Guidance for Industry: Bioanalytical Method Validation (2001). U.S. Food and Drug Administration (FDA). Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]

-

Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. Available at: [Link]

-

LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River Laboratories. Available at: [Link]

-

A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry. Available at: [Link]

-

Cotinine and trans 3'-hydroxycotinine in dried blood spots as biomarkers of tobacco exposure and nicotine metabolism. Journal of Exposure Science & Environmental Epidemiology. Available at: [Link]

-

A new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. Journal of Analytical Toxicology. Available at: [Link]

-

Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological Sciences. Available at: [Link]

-

Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. National Institutes of Health. Available at: [Link]

-

Determination of nicotine and cotinine in tobacco harvesters' urine by solid-phase extraction and liquid chromatography. ResearchGate. Available at: [Link]

-

Collaborative Study for the Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS. CORESTA. Available at: [Link]

-

(+/-)-Nicotine-D4 Certified Reference Material. Cerilliant. Available at: [Link]

-

Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Frontiers in Chemistry. Available at: [Link]

-

Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass. Available at: [Link]

-

Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring. Available at: [Link]

Sources

- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]

- 2. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]

- 9. criver.com [criver.com]

- 10. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 11. moh.gov.bw [moh.gov.bw]

- 12. fda.gov [fda.gov]

- 13. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 14. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

chromatographic separation of anabasine and its isomers

An Application Guide to the Chromatographic Separation of Anabasine and Its Isomers

Authored by: A Senior Application Scientist

Abstract

Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine and a significant compound found in various Nicotiana species, particularly Nicotiana glauca (tree tobacco)[1][2]. Its presence and concentration are critical markers in toxicology, environmental monitoring, and tobacco product analysis. The accurate quantification of anabasine is complicated by the existence of its enantiomers, (S)-(-) and (R)-(+)-anabasine, and its structural isomer, anatabine. Furthermore, anabasine is isobaric with nicotine, meaning they have the same nominal mass, which presents a significant challenge for mass spectrometry-based detection methods without effective chromatographic separation[3][4]. This guide provides in-depth technical protocols and the scientific rationale for the separation of anabasine and its isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Introduction: The Analytical Challenge

The primary analytical challenge in anabasine analysis lies in its structural complexity and the similarity of its isomers. Enantiomers, such as (S)- and (R)-anabasine, possess identical physicochemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. However, their pharmacological and toxicological effects can differ significantly, necessitating chiral-specific analysis[5].

Moreover, the co-elution of anabasine with the highly abundant and isobaric nicotine can lead to significant analytical interference, resulting in the misquantification of anabasine, especially at low concentrations[3][6]. Therefore, robust chromatographic methods capable of resolving these closely related compounds are essential for accurate and reliable results. This document outlines validated approaches to overcome these challenges.

General Experimental Workflow

The successful analysis of anabasine from any matrix follows a structured workflow. Each step must be optimized to ensure analyte stability, recovery, and the removal of interfering substances.

Sources

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Application Note: Quantitative Analysis of Anabasine in Tobacco Smoke Using Anabasine-d4 by Isotope Dilution LC-MS/MS

Introduction

Anabasine is a minor pyridine alkaloid found in tobacco (Nicotiana species) and is a significant biomarker for distinguishing between the use of tobacco products and nicotine replacement therapies (NRT)[1][2][3][4]. Unlike nicotine, anabasine is not typically found in NRT products, making its detection a reliable indicator of recent tobacco consumption[2][4]. Accurate quantification of anabasine in tobacco smoke is crucial for regulatory reporting, product characterization, and clinical studies assessing tobacco exposure. The complex matrix of tobacco smoke necessitates a highly selective and sensitive analytical method to ensure data reliability.

This application note details a robust and validated protocol for the quantification of anabasine in tobacco smoke condensate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs an isotopic dilution strategy with anabasine-d4 as the internal standard (IS). This approach is the gold standard for quantitative mass spectrometry, as the stable isotope-labeled internal standard co-elutes with the target analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis[1][5][6].

Principle of the Method

The methodology is based on the extraction of anabasine from tobacco smoke collected on a Cambridge filter pad, followed by analysis using LC-MS/MS. A known amount of anabasine-d4 is spiked into the sample prior to extraction. This internal standard behaves nearly identically to the native anabasine throughout the entire analytical process.

During LC-MS/MS analysis, the anabasine and anabasine-d4 are chromatographically separated from other matrix components and then ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both anabasine and anabasine-d4 are monitored. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of anabasine and a constant concentration of anabasine-d4.

Materials and Reagents

-

Analytes and Internal Standard:

-

Anabasine (analytical standard, purity ≥98%)

-

Anabasine-d4 (isotopic purity ≥98%)

-

-

Solvents and Chemicals:

-

Sample Collection:

-

Cambridge Filter Pads (44 mm or 92 mm)

-

Smoking machine (compliant with ISO standards)

-

-

Labware:

-

Volumetric flasks (Class A)

-

Pipettes and tips (calibrated)

-

Autosampler vials (LC-MS certified)

-

Syringe filters (0.22 µm, PTFE or regenerated cellulose)

-

Experimental Protocol

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of anabasine and anabasine-d4 into separate 10 mL Class A volumetric flasks. Dissolve and dilute to volume with methanol.

-

Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with methanol.

-

Working Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the anabasine-d4 intermediate stock solution with the extraction solvent (e.g., 10 mM ammonium acetate in methanol/water)[7][8]. This solution will be added to all samples, calibrators, and quality controls.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the anabasine intermediate stock solution into the extraction solvent. A typical calibration range might be 0.5 - 200 ng/mL. Add the Working IS Solution to each calibrator to achieve a constant final concentration (e.g., 10 ng/mL).

Sample Preparation: Tobacco Smoke Condensate

-

Smoke Collection: Condition cigarettes according to ISO 3402. Collect total particulate matter (TPM) from a specified number of cigarettes onto a Cambridge filter pad using a smoking machine under a defined puffing regimen (e.g., ISO 4387).

-

Extraction:

-

Remove the filter pad from its holder and place it into a 50 mL conical tube.

-

Add 20 mL of extraction solvent (e.g., 10 mM ammonium acetate in methanol).

-

Spike the sample with a precise volume (e.g., 200 µL) of the Working IS Solution (100 ng/mL anabasine-d4).

-

Seal the tube and agitate on a wrist-action shaker or sonicate for 30-60 minutes to ensure complete extraction[7][9].

-

-

Cleanup:

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. A dilution may be necessary to bring the analyte concentration within the calibration range.

-

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

| Parameter | Typical Condition |

| LC System | UPLC/UHPLC System |

| Column | Reversed-phase C18 or HILIC column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation of anabasine from isobaric interferences. |

| Injection Volume | 1 - 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 150 °C[10] |

| Desolvation Temp. | 500 °C[10] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

MRM transitions must be optimized by infusing pure standards of anabasine and anabasine-d4. The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q2) | Collision Energy (eV) | Use |

| Anabasine | m/z 163.1 | m/z 130.1 / 120.1 | Optimized (e.g., 15-25) | Quantifier |

| Anabasine | m/z 163.1 | m/z 117.0 / 80.1 | Optimized (e.g., 20-35) | Qualifier |

| Anabasine-d4 | m/z 167.1 | m/z 134.1 / 124.1 | Optimized (e.g., 15-25) | Internal Std. |

Note: Exact m/z values and collision energies are instrument-dependent and require optimization.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both anabasine and anabasine-d4.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Anabasine Area / Anabasine-d4 Area) against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used. The curve must have a correlation coefficient (r²) of ≥ 0.995.

-

Quantification: Calculate the concentration of anabasine in the sample extracts using the regression equation from the calibration curve.

-

Final Concentration: Back-calculate the amount of anabasine in the original tobacco smoke sample (e.g., in ng per cigarette) by accounting for all dilution factors and the number of cigarettes smoked.

Method Validation and Trustworthiness

To ensure the reliability and scientific validity of the results, the method must be validated according to established guidelines, such as those from the FDA or CORESTA[11][12][13][14]. Validation demonstrates that the method's performance characteristics are suitable and reliable for its intended application[11][12]. Key validation parameters include:

-

Accuracy: Determined by spike-recovery experiments at multiple concentration levels. Acceptance criteria are typically 80-120%.

-

Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). Expressed as the relative standard deviation (%RSD), which should generally be <15%.

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

-

Sensitivity: Defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision[15].

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Matrix Effects: Evaluated to ensure that components of the tobacco smoke matrix do not cause significant ion suppression or enhancement that is not corrected by the internal standard.

-

Stability: Analyte stability should be assessed under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of anabasine in tobacco smoke using a highly specific and sensitive LC-MS/MS method with anabasine-d4 as an internal standard. The use of isotopic dilution ensures high accuracy and precision by compensating for matrix effects and procedural losses. Proper method validation according to regulatory guidelines is essential to guarantee the generation of reliable and defensible data for research, product assessment, and regulatory submissions.

References

- Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability. (2025). Federal Register.

- Validation and Verification of Analytical Testing Methods Used for Tobacco Products. (n.d.). U.S.

- A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. (2004). Journal of Analytical Toxicology, Oxford Academic.

- Simultaneous Determination of Alkaloids and Their Related Tobacco-Specific Nitrosamines in Tobacco Leaves Using LC–MS-MS. (2015).

- Determination of Alkaloids in Manufactured Tobacco. (n.d.). CORESTA.

- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). PLoS One.

- Technical Report: Collaborative Study for the Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS. (n.d.). CORESTA.

- Technical Report 2016 Collaborative Study on Minor Alkaloids in Tobacco Products. (2016). CORESTA.

- 2016 Collaborative Study on Minor Alkaloids in Tobacco Products. (2016). CORESTA.

- CORESTA RECOMMENDED METHOD N° 35. (n.d.). CORESTA.

- Validation and Verification of Analytical Testing Methods Used for Tobacco Products: Guidance for Industry. (n.d.).

- Tobacco Product Analysis. (n.d.).

- CORESTA RECOMMENDED METHOD N° 85: TOBACCO - DETERMINATION OF THE CONTENT OF TOTAL ALKALOIDS AS NICOTINE. (n.d.). CORESTA.

- Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. (n.d.).

- Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. (2005).

- Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. (2022).

- Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. (2014).

- The FDA's New Guidance: What It Means for the Tobacco Industry. (2025). McKinney Specialty Labs.

- Determination of Alkaloids in Whole Tobacco. (2007). Health Canada.

- Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. (n.d.). CORESTA.

- HHS Public Access: Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. (2015). CDC Stacks.

- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). PLOS One.

- Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry. (2014). PubMed Central.

- Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. (2022). eScholarship.org.

- Simultaneous determination of alkaloids and their related tobacco-specific nitrosamines in tobacco leaves using LC-MS-MS. (2015). PubMed.

- Simultaneous Determination of Alkaloids and Their Related Tobacco-Specific Nitrosamines in Tobacco Leaves Using LC. (2015). SciSpace.

- Reference Interval Determination for Anabasine: A Biomarker of Active Tobacco Use. (2014). Journal of Analytical Toxicology.

- Reference interval determination for anabasine: a biomarker of active tobacco use. (2014). PubMed.

Sources

- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Reference interval determination for anabasine: a biomarker of active tobacco use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. scispace.com [scispace.com]

- 9. Determination of Alkaloids in Whole Tobacco [healthycanadians.gc.ca]

- 10. coresta.org [coresta.org]

- 11. Federal Register :: Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability [federalregister.gov]

- 12. fda.gov [fda.gov]

- 13. Validation and Verification of Analytical Testing Methods Used for Tobacco Products: Guidance for Industry | Center for Tobacco Control Research and Education [tobacco.ucsf.edu]

- 14. mckinneysl.com [mckinneysl.com]

- 15. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Stability of (R,S)-Anabasine-2,4,5,6-d4: A Guide to Solution Preparation and Long-Term Integrity

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and stability of (R,S)-Anabasine-2,4,5,6-d4 solutions. (R,S)-Anabasine-2,4,5,6-d4 is a critical deuterated internal standard for the accurate quantification of anabasine, a minor tobacco alkaloid, in various biological matrices. Ensuring the integrity of the internal standard solution is paramount for reliable bioanalytical data. This document outlines scientifically grounded protocols for solution preparation, storage, and the design of a robust stability study, incorporating principles from international guidelines to ensure data quality and reproducibility.

Introduction: The Critical Role of a Stable Internal Standard

In the realm of quantitative analysis by mass spectrometry, particularly in pharmacokinetic, toxicokinetic, and biomarker studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accuracy and precision. (R,S)-Anabasine-2,4,5,6-d4, with its deuterium atoms at stable positions on the pyridine ring, serves as an ideal internal standard for anabasine. Its chemical and physical properties closely mimic the analyte of interest, allowing it to compensate for variability during sample preparation and analysis.

However, the reliability of any quantitative method hinges on the stability of the SIL-IS stock and working solutions. Degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of study results. Anabasine, as a secondary amine alkaloid, is known to be susceptible to oxidation and changes in pH.[1][2] Therefore, a thorough understanding of its stability profile in solution is not just a matter of good laboratory practice but a fundamental requirement for data validation.

This guide provides a systematic approach to preparing stable (R,S)-Anabasine-2,4,5,6-d4 solutions and verifying their long-term stability, drawing upon established principles of analytical chemistry and regulatory expectations.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| (R,S)-Anabasine-2,4,5,6-d4 | ≥98% isotopic purity, ≥95% chemical purity | Commercially available |

| Methanol | HPLC or LC-MS grade | Various |

| Acetonitrile | HPLC or LC-MS grade | Various |

| Dimethyl sulfoxide (DMSO) | ACS grade or higher | Various |

| Purified Water | Type I (18.2 MΩ·cm) | In-house or commercial |

| Formic Acid | LC-MS grade | Various |

| Ammonium Formate | LC-MS grade | Various |

| Hydrochloric Acid (HCl) | ACS grade | Various |

| Sodium Hydroxide (NaOH) | ACS grade | Various |

| Hydrogen Peroxide (H₂O₂) | 30% solution, ACS grade | Various |

| Class A Volumetric Flasks | - | Various |

| Calibrated Pipettes | - | Various |

| Amber Glass Vials with PTFE-lined caps | - | Various |

Preparation of (R,S)-Anabasine-2,4,5,6-d4 Stock and Working Solutions

The preparation of accurate and stable solutions is the foundational step in any quantitative analysis. The following protocols are designed to minimize potential degradation and ensure the precise concentration of the deuterated internal standard.

Rationale for Solvent Selection

Anabasine is soluble in a wide range of organic solvents and is miscible with water.[2] For the preparation of stock solutions of deuterated standards, a high-purity organic solvent is recommended to ensure miscibility with mobile phases and to minimize the risk of microbial growth. Methanol is a common and effective choice for this purpose. For working solutions that will be added to aqueous biological samples, a solvent that is miscible with both the organic stock solution and the aqueous matrix is necessary. A mixture of methanol and water is often suitable.

Protocol for Preparation of a 1 mg/mL Stock Solution

-

Equilibration: Allow the vial containing neat (R,S)-Anabasine-2,4,5,6-d4 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of the neat standard into a clean, dry weighing boat using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL for a 1 mg/mL solution).

-

Solvent Addition: Add a small amount of HPLC-grade methanol to the flask to dissolve the standard. Gently swirl the flask to ensure complete dissolution.

-

Dilution to Volume: Once dissolved, bring the solution to the final volume with methanol.

-

Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.

-

Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date. Store the stock solution at -20°C or lower.

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to a concentration suitable for spiking into calibration standards and quality control samples.

-

Thawing: Allow the stock solution to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity.

-

Dilution: Using calibrated pipettes, perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to achieve the desired final concentration.

-

Storage: Store working solutions in amber glass vials with PTFE-lined caps at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage.

Stability Study Design: A Self-Validating System

A comprehensive stability study is essential to establish the appropriate storage conditions and shelf-life for the (R,S)-Anabasine-2,4,5,6-d4 solutions. The study should be designed to evaluate the stability under various conditions, including long-term storage, accelerated conditions, and stress testing. This approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3]

Experimental Workflow for Stability Assessment

Caption: Workflow for the stability assessment of (R,S)-Anabasine-2,4,5,6-d4 solutions.

Long-Term and Accelerated Stability

-

Objective: To determine the shelf-life of the stock and working solutions under recommended and exaggerated storage conditions.

-

Conditions:

-

Long-Term: -20°C and 4°C.

-

Accelerated: 25°C/60% Relative Humidity (RH) and 40°C/75% RH.

-

-

Timepoints:

-

Long-Term: 0, 1, 3, 6, 12, 18, and 24 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Procedure:

-

Prepare a fresh batch of the (R,S)-Anabasine-2,4,5,6-d4 solution.

-

Analyze an aliquot immediately (T=0).

-

Store aliquots under the specified long-term and accelerated conditions.

-

At each timepoint, retrieve a sample from each storage condition, allow it to equilibrate to room temperature, and analyze it using a validated stability-indicating analytical method.

-

Compare the results to the T=0 sample. The solution is considered stable if the concentration remains within ±10% of the initial concentration.

-

Forced Degradation (Stress Testing)

-

Objective: To identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the analyte.

-

Protocol:

-

Acid Hydrolysis: Treat the anabasine solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the anabasine solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the anabasine solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the anabasine solution to 80°C for 48 hours.

-

Photolytic Degradation: Expose the anabasine solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples by LC-MS/MS to identify any degradation products. The chromatographic method should be able to resolve the parent compound from all significant degradation products.

Stability-Indicating Analytical Methodology

A validated LC-MS/MS method is crucial for accurately assessing the stability of (R,S)-Anabasine-2,4,5,6-d4.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized to resolve anabasine from potential degradants |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition | (R,S)-Anabasine-2,4,5,6-d4: m/z 167.2 → 138.1 (example) |

| Collision Energy | Optimized for the specific instrument |

Note: The exact MRM transition and collision energy should be optimized on the specific mass spectrometer being used.

Data Analysis and Interpretation

The stability of the (R,S)-Anabasine-2,4,5,6-d4 solution is determined by comparing the peak area or concentration of the analyte at each time point to the initial (T=0) value. A solution is generally considered stable if the measured concentration is within 90-110% of the initial concentration. Any significant degradation products observed during the forced degradation study should be monitored throughout the long-term and accelerated stability studies.

Conclusion and Recommendations

This application note provides a robust framework for the preparation and stability testing of (R,S)-Anabasine-2,4,5,6-d4 solutions. By adhering to these protocols, researchers can ensure the integrity of their deuterated internal standard, leading to more accurate and reliable quantitative bioanalytical results.

Key Recommendations:

-

Solvent: Use high-purity methanol for stock solutions and a mixture of methanol and water for working solutions.

-

Storage: Store stock solutions at -20°C or below and working solutions at 2-8°C for short-term use or -20°C for long-term storage.

-

Containers: Always use amber glass vials with PTFE-lined caps to protect from light and prevent solvent evaporation.

-

Stability Studies: Conduct comprehensive long-term, accelerated, and forced degradation studies to establish a definitive shelf-life and identify potential degradation pathways.

-

Analytical Method: Employ a validated, stability-indicating LC-MS/MS method capable of separating the parent compound from any degradation products.

By implementing these scientifically sound practices, laboratories can maintain the highest level of data quality and integrity in their bioanalytical workflows.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids—anatabine and anabasine—in smokers' urine. PloS one, 9(7), e101816. [Link]

-

Jacob, P., Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 868351. [Link]

-

Zheng, Q., Thai, P. K., O'Brien, J. W., van Nuijs, A. L. N., & Mueller, J. F. (2020). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. Science of The Total Environment, 744, 140551. [Link]

-

ResearchGate. (2023). Transformation of Tobacco Alkaloids. [Link]

-

PubChem. (n.d.). Anabasine. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Part 1: Frequently Asked Questions - Understanding the Core Problem

Anabasine Quantification with LC-MS/MS: A Technical Support Guide to Navigating Matrix Effects

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving accurate and reproducible quantification of small molecules like anabasine in complex biological matrices is a significant challenge. One of the most pervasive issues encountered in LC-MS/MS bioanalysis is the phenomenon known as the "matrix effect."

This guide is structured to provide direct, actionable answers to the common problems you may face. We will move from foundational concepts to detailed troubleshooting protocols, explaining not just what to do, but why each step is critical for robust and reliable results.